Plaunotol

Description

This compound has been reported in Croton stellatopilosus and Croton sublyratus with data available.

RN refers to (Z,E,E)-isome

Structure

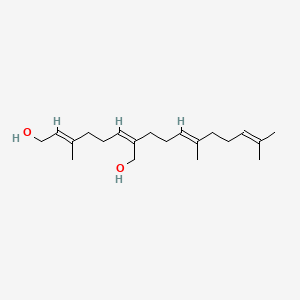

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z,6E)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-6-methylocta-2,6-diene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3/b18-10+,19-14+,20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWYPNNPLSRNPS-UNTSEYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024319 | |

| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64218-02-6 | |

| Record name | Plaunotol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64218-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plaunotol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064218026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLAUNOTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV715X4634 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Plaunotol: A Technical Guide to its Anti-Ulcer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plaunotol, a derivative of the plant Croton sublyratus Kurz, has demonstrated significant promise as a therapeutic agent for peptic ulcer disease in a battery of preclinical investigations.[1] This technical guide provides a comprehensive overview of the pivotal preclinical studies that have elucidated the multifaceted mechanisms of action of this compound. The document details its cytoprotective, anti-inflammatory, and antimicrobial properties, supported by quantitative data from in vivo and in vitro models. Furthermore, it outlines the experimental protocols employed in these key studies and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Peptic ulcer disease remains a significant global health concern, necessitating the development of novel therapeutic strategies. This compound has emerged as a compelling candidate, exhibiting a unique combination of gastroprotective effects.[1] Preclinical research has been instrumental in defining its mechanisms, which include the enhancement of mucosal defense, direct bactericidal action against Helicobacter pylori, and modulation of inflammatory responses. This whitepaper serves as a technical resource, consolidating the preclinical evidence base for this compound and providing detailed insights for researchers in the field of gastroenterology and drug development.

Cytoprotective and Anti-inflammatory Mechanisms

This compound exerts its gastroprotective effects through multiple pathways, primarily by reinforcing the gastric mucosal barrier and mitigating inflammation.

Stimulation of Prostaglandin Synthesis

A cornerstone of this compound's cytoprotective action is its ability to stimulate the production of prostaglandins (PGs), crucial mediators of mucosal defense.[2] In vitro studies using 3T6 fibroblasts have shown that this compound and its primary metabolite increase PGE2 and PGI2 production.[2] This effect is attributed to the activation of cellular phospholipase, leading to the release of arachidonic acid, the precursor for prostaglandin synthesis.[2]

Reduction of Gastric Mucosal Lesions

In vivo studies have substantiated the cytoprotective efficacy of this compound in various ulcer models.

-

Ischemia-Reperfusion Injury Model: In a rat model of ischemia-reperfusion induced gastric injury, oral administration of this compound (30 and 100 mg/kg) significantly reduced the total area of erosion. When administered after reperfusion, it also prevented the progression of erosion to ulceration. This protective effect is linked to both the increase in prostaglandin E2 content in gastric tissues and the inhibition of superoxide radicals generated by leucocytes.

-

Compound 48/80-Induced Lesion Model: In a model utilizing compound 48/80, a mast cell degranulator, to induce acute gastric mucosal lesions in rats, this compound (10, 25, and 50 mg/kg, orally) significantly attenuated the severity of these lesions in a dose-dependent manner. The mechanism in this model involves a significant decrease in the activity of myeloperoxidase (MPO) and the content of lipid peroxidase, indicating a reduction in oxidative stress.

Inhibition of Interleukin-8 Secretion

Helicobacter pylori infection is a primary driver of gastric inflammation, partly through the induction of interleukin-8 (IL-8), a potent neutrophil chemoattractant. Preclinical studies have demonstrated that this compound can suppress this inflammatory cascade. In a co-culture model with H. pylori and gastric epithelial cells (MKN45), this compound inhibited IL-8 secretion in a dose-dependent manner. This anti-inflammatory action is also associated with the suppression of H. pylori adhesion to the gastric epithelial cells.

Antimicrobial Activity against Helicobacter pylori

This compound exhibits direct bactericidal activity against H. pylori, a key factor in the pathogenesis of peptic ulcers.

In Vitro Susceptibility

In vitro studies have established the potent anti-H. pylori activity of this compound. The MIC50 and MIC90 values against 15 strains were reported to be 6.25 and 12.5 mg/L, respectively, highlighting its efficacy. At concentrations above 6 mg/L, this compound induced a rapid loss of viability and caused autolysis and deformation of the bacterial cells.

Mechanism of Bactericidal Action

The bactericidal effect of this compound is attributed to its interaction with the bacterial cell membrane. Being a hydrophobic compound, this compound disrupts the bacterial cell membrane, leading to increased permeability and cell lysis. This mechanism is supported by studies showing that this compound increases the fluidity of the H. pylori membrane.

In Vivo Efficacy

The anti-H. pylori activity of this compound has been confirmed in vivo using a nude mouse gastritis model. Oral administration of this compound significantly reduced the number of H. pylori in the stomachs of infected mice. Furthermore, this compound has been shown to enhance the antibacterial activity of conventional antibiotics such as amoxicillin and clarithromycin.

Modulation of Gastric Acid Secretion

This compound also influences gastric acid secretion through a unique mechanism involving the hormone secretin.

Stimulation of Secretin Release

Studies in healthy human volunteers have shown that this compound stimulates the release of endogenous secretin. Intrajejunal administration of this compound resulted in a dose-dependent increase in plasma secretin concentrations.

Inhibition of Postprandial Gastrin Release

The this compound-induced release of secretin leads to the inhibition of postprandial gastrin release. This is significant because gastrin is a primary stimulant of gastric acid secretion. By suppressing gastrin, this compound indirectly contributes to the control of gastric acidity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Anti-Helicobacter pylori Activity of this compound

| Parameter | Value | Reference |

| MIC50 | 6.25 mg/L | |

| MIC90 | 12.5 mg/L |

Table 2: In Vivo Efficacy of this compound in Animal Models of Peptic Ulcer

| Model | Animal | Dose | Effect | Reference |

| Ischemia-Reperfusion | Rat | 30 & 100 mg/kg (oral) | Significantly reduced total erosion area | |

| Compound 48/80-Induced Lesions | Rat | 10, 25, 50 mg/kg (oral) | Dose-dependent attenuation of lesion severity | |

| H. pylori Infection | Nude Mouse | Not specified | Significantly decreased the number of H. pylori |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Ischemia-Reperfusion Induced Gastric Injury in Rats

-

Animals: Male Wistar rats.

-

Procedure: A new model of gastric ulcer was developed by clamping the celiac artery to induce ischemia-reperfusion injury.

-

Drug Administration: this compound (30 and 100 mg/kg) was administered orally 15 minutes before the induction of ischemia. In a separate experiment, this compound was administered orally once a day for 72 hours, starting 60 minutes after reperfusion.

-

Endpoint Analysis: The total area of gastric erosions and ulcers was measured. Gastric tissue was also analyzed for prostaglandin E2 content and superoxide radical levels.

Compound 48/80-Induced Gastric Mucosal Lesions in Rats

-

Animals: 7-week-old male Wistar rats, fasted for 24 hours.

-

Procedure: Gastric mucosal lesions were induced by a single intraperitoneal injection of compound 48/80 (0.75 mg/kg).

-

Drug Administration: this compound (10, 25, or 50 mg/kg) was administered orally 0.5 hours after the C48/80 treatment.

-

Endpoint Analysis: The severity of gastric mucosal lesions was assessed 3 hours after the C48/80 treatment. Gastric mucosal myeloperoxidase (MPO) activity and lipid peroxidase levels were also measured.

In Vivo Helicobacter pylori Infection in Nude Mice

-

Animals: Nude mice.

-

Procedure: Mice were inoculated with H. pylori.

-

Drug Administration: Drugs were administered daily for a 1-week period, beginning 4 weeks after inoculation.

-

Endpoint Analysis: The number of H. pylori colonies and the score of H. pylori-associated gastritis were quantified from the gastric tissue.

Conclusion

The preclinical data for this compound strongly support its potential as a multifaceted therapeutic agent for peptic ulcer disease. Its ability to enhance mucosal defense mechanisms, exert direct bactericidal effects against H. pylori, and modulate inflammatory responses and gastric acid secretion provides a robust rationale for its clinical utility. This technical guide has summarized the key preclinical findings and methodologies, offering a valuable resource for the scientific community engaged in the research and development of novel anti-ulcer therapies. Further investigation into the precise molecular targets and signaling pathways will continue to refine our understanding of this promising gastroprotective agent.

References

- 1. Bactericidal effect of this compound, a cytoprotective antiulcer agent, against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of prostaglandin production by (2E,6Z,10E)-7-hydroxymethyl-3,11,15-trimethyl-2,6,10,14-++ +hexadecatetrae n-1-ol (this compound), a new anti-ulcer drug, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms of Plaunotol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plaunotol, an acyclic diterpene alcohol derived from Croton sublyratus Kurz, is a clinically utilized gastroprotective agent with a multifaceted pharmacological profile. While its efficacy in treating peptic ulcers is well-established, emerging research has illuminated its potential as an antimicrobial and anticancer agent. This technical guide provides an in-depth exploration of the known molecular targets and mechanisms of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary molecular interactions of this compound appear to be driven by its physicochemical properties, particularly its hydrophobicity, leading to direct effects on cellular membranes, as well as the modulation of specific intracellular signaling cascades.

Gastroprotective and Anti-ulcer Mechanisms

This compound's efficacy as an anti-ulcer agent is attributed to several complementary mechanisms that enhance the defensive capacity of the gastric mucosa and modulate hormonal pathways involved in gastric acid secretion.

Enhancement of Mucosal Defense

This compound has been demonstrated to bolster the protective barrier of the stomach lining through two primary actions:

-

Stimulation of Mucus and Bicarbonate Production: It enhances the secretion of mucus and bicarbonate, which form a crucial protective layer that neutralizes gastric acid at the epithelial surface.

-

Improved Gastric Mucosal Microcirculation: this compound has been shown to increase blood flow within the gastric mucosa, ensuring an adequate supply of nutrients and oxygen necessary for tissue maintenance and repair.

Hormonal Regulation of Gastrin Release

A specific molecular mechanism identified for this compound is its ability to stimulate the release of the hormone secretin. Secretin, in turn, inhibits the secretion of gastrin, a key hormone that promotes gastric acid production. This leads to a reduction in overall gastric acidity.

Antimicrobial Activity against Helicobacter pylori

This compound exhibits direct bactericidal activity against Helicobacter pylori, a primary causative agent of peptic ulcers and gastritis. This antimicrobial action is largely attributed to its interaction with and disruption of the bacterial cell membrane.

Disruption of Bacterial Cell Membrane Integrity

The hydrophobicity of this compound is strongly correlated with its bactericidal efficacy. It is proposed that this compound integrates into the lipid bilayer of the H. pylori cell membrane, leading to a loss of membrane integrity, increased permeability, and subsequent cell lysis. This mechanism is supported by studies using liposomes, where this compound was shown to induce glucose release from artificial membranes composed of phosphatidylethanolamine and cardiolipin, lipids found in the H. pylori membrane.

Inhibition of Bacterial Adhesion and Inflammatory Response

In addition to its direct bactericidal effects, this compound has been shown to:

-

Inhibit Adhesion: It suppresses the adhesion of H. pylori to gastric epithelial cells, a critical step in the establishment of infection.

-

Suppress Interleukin-8 (IL-8) Secretion: this compound can reduce the secretion of the pro-inflammatory cytokine IL-8 from gastric epithelial cells that is induced by H. pylori infection.

Anticancer Properties and Apoptosis Induction

Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.

Activation of Apoptotic Pathways

This compound induces apoptosis through the activation of both the intrinsic and extrinsic pathways. This is evidenced by the activation of:

-

Initiator Caspases: Caspase-8 (a key component of the extrinsic pathway) and Caspase-9 (a key component of the intrinsic pathway).

-

Executioner Caspase: Caspase-3, which is downstream of both initiator caspases and is responsible for the cleavage of cellular proteins, leading to the morphological changes associated with apoptosis.

Regulation of Apoptosis-Related Genes

The pro-apoptotic activity of this compound is further supported by its effects on the expression of genes that regulate apoptosis:

-

Downregulation of Bcl-2: It decreases the expression of the anti-apoptotic gene Bcl-2.

-

Upregulation of TNF-α: It increases the expression of the pro-apoptotic gene TNF-α.

Furthermore, this compound has been reported to inhibit tumor angiogenesis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 65.47 ± 6.39 |

| HT-29 | Colon Cancer | 72.92 ± 5.73 |

| KB | Oral Epidermoid Carcinoma | 80.90 ± 3.48 |

| MCF-7 | Breast Cancer | 62.25 ± 9.15 |

Data from K P, et al. (2014).

Table 2: In Vitro Antimicrobial Activity of this compound against Helicobacter pylori

| Parameter | Value (mg/L) |

| MIC50 | 6.25 |

| MIC90 | 12.5 |

Data from Koga T, et al. (1996).

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis via caspase activation.

Proposed Mechanism of Action against H. pylori

Caption: this compound's proposed mechanism against H. pylori.

Experimental Workflow for Determining IC50 in Cancer Cells

Caption: Workflow for IC50 determination using MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1%

Plaunotol: From Traditional Thai Medicine to a Modern Gastroprotective Agent

An In-depth Technical Guide on the Discovery, History, and Scientific Validation of a Natural Anti-ulcer Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plaunotol, an acyclic diterpene alcohol, stands as a significant example of a modern pharmaceutical agent derived from traditional medicine. Its journey from the leaves of a Southeast Asian plant to a clinically used gastroprotective drug is a testament to the value of ethnobotanical knowledge in contemporary drug discovery. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and History in Traditional Medicine

This compound is isolated from the leaves of Croton stellatopilosus Ohba, a plant belonging to the Euphorbiaceae family. This plant, previously known as Croton sublyratus Kurz, is colloquially known as "Plau-noi" in Thailand.

For centuries, traditional Thai medicine has utilized crude extracts of "Plau-noi" for the treatment of a variety of ailments. Ethnobotanical records indicate its use for gastrointestinal disorders, including gastric ulcers and even gastric cancers. Beyond the digestive system, it has also been traditionally employed as an anti-helminthic and for managing dermatological problems. The long history of use of these crude extracts in traditional practice suggested a favorable safety profile, which has been largely substantiated by modern toxicological studies.

The active compound responsible for the plant's therapeutic effects was identified as this compound. This discovery paved the way for systematic scientific investigation into its pharmacological properties and development as a pharmaceutical agent. Today, this compound is marketed under trade names such as Kelnac and is clinically used for the treatment of gastric and duodenal ulcers in several countries, most

Methodological & Application

Application Note: Plaunotol Isolation and Purification from Croton sublyratus

Introduction

Plaunotol is an acyclic diterpene alcohol primarily isolated from the leaves of Croton sublyratus Kurz, a plant also known as Croton stellatopilosus Ohba.[1][2] This compound is the active ingredient in the commercial anti-ulcer drug Kelnac®, recognized for its potent gastroprotective and cytoprotective properties.[1][2][3] this compound's mechanism of action includes enhancing the mucosal barrier by stimulating mucus and bicarbonate production and exhibiting bactericidal effects against Helicobacter pylori, a primary cause of peptic ulcers. Given its therapeutic importance, efficient and scalable protocols for its extraction and purification are critical for research and drug development. This document provides detailed protocols for the isolation and purification of this compound, covering both conventional solvent-based methods and modern green extraction techniques.

Key Compound Profile

-

Compound: this compound

-

Chemical Name: 7-hydroxymethyl-3,11,15-trimethyl-2,6,10,14-hexadecatetraen-1-ol

-

Molecular Formula: C₂₀H₃₄O₂

-

Therapeutic Class: Anti-ulcer agent, Gastroprotective agent

-

Source: Leaves of Croton sublyratus (syn. Croton stellatopilosus)

Experimental Protocols

Two primary methodologies are presented: a conventional solvent extraction followed by silica gel chromatography and a green extraction method utilizing enzyme and ultrasonic assistance.

Protocol 1: Conventional Solvent Extraction and Silica Gel Chromatography

This protocol is a widely cited method involving organic solvent extraction followed by multi-step purification.

Part A: Extraction and Partial Purification

-

Preparation of Plant Material: Dry the leaves of Croton sublyratus and grind them into a fine powder.

-

Ethanol Reflux: Combine the dried leaf powder with 95% ethanol in a 1:1 weight-to-weight ratio.

-

Extraction: Heat the mixture under reflux at 70°C for 1 hour.

-

Filtration and Concentration: After cooling, filter the mixture. Concentrate the resulting filtrate using a rotary evaporator to obtain a crude ethanol extract.

-

Hexane Partitioning: Partition the concentrated ethanol extract with an equal volume of n-hexane (1:1 ratio) to remove highly nonpolar impurities like chlorophyll. This compound remains in the ethanol layer.

-

Final Concentration: Evaporate the ethanol layer under vacuum to yield a Partially Purified this compound Extract (PPE). This PPE can be used for further purification or analysis.

Part B: Silica Gel Column Chromatography for High Purity this compound

-

Starting Material: Begin with a concentrated hexane extract or the PPE from Part A. For this protocol, 20 g of a concentrated hexane extract is used.

-

Column Preparation: Prepare a silica gel column (e.g., 7 cm diameter) packed with 460 g of silica gel (SiliaFlash P60) in the mobile phase.

-

Sample Loading: Dissolve the 20 g of extract in a minimal volume of the mobile phase (e.g., 10 mL) and load it onto the prepared column.

-

Elution: Elute the column with a mobile phase of chloroform:n-propanol (24:0.5 v/v) .

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin-Layer Chromatography (TLC).

-

TLC System: Use silica gel 60 F₂₅₄ plates with a mobile phase of chloroform:n-propanol (96:4 v/v).

-

Visualization: Scan the developed plates at 220 nm. This compound has a reported Rf value of approximately 0.28-0.35.

-

-

Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the final product.

Protocol 2: Green Extraction (Enzyme- and Ultrasonic-Assisted)

This modern approach enhances extraction efficiency and utilizes environmentally benign solvents.

-

Enzyme Pre-treatment: Treat the dried leaf powder with cellulase (e.g., 10 units) to break down plant cell walls.

-

Ultrasonic-Assisted Extraction: Following enzyme treatment, perform extraction assisted by ultrasonication (e.g., at 80% amplitude). This combination significantly enhances the yield of this compound.

-

Initial Purification (Resin Chromatography):

-

Load the crude extract onto a Diaion HP-20 resin column pre-equilibrated with 40% v/v ethanol.

-

Wash the column thoroughly with 40% v/v ethanol to remove polar impurities.

-

Elute the desired compounds with absolute ethanol.

-

-

Concentration: Evaporate the ethanol eluate to yield a Diterpene-Enriched Extract (DEE). This DEE can be further purified using the silica gel chromatography described in Protocol 1, Part B, if higher purity is required.

Data Presentation

The following tables summarize quantitative data from the cited protocols.

Table 1: Yield and Purity at Different Purification Stages

| Purification Stage | Starting Material | Yield (% w/w) | This compound Content (% w/w) | Reference(s) |

| Partially Purified Extract (PPE) | Dried Leaf Powder | 2% | 43.0% | |

| Diterpene-Enriched Extract (DEE) | Crude Extract | ~90% recovery | 8.81% | |

| Pure this compound | Hexane Extract | 30% | ~95% |

Table 2: Chromatographic Conditions for this compound Purification and Analysis

| Technique | Stationary Phase | Mobile Phase | Solvent Ratio (v/v) | Detection | Reference(s) |

| Column Chromatography | Silica Gel (SiliaFlash P60) | Chloroform : n-Propanol | 24 : 0.5 | TLC Monitoring | |

| Column Chromatography | Diaion HP-20 Resin | Ethanol (step gradient) | 40% (wash), 100% (elute) | HPLC Analysis | |

| Thin-Layer Chromatography | Silica Gel 60 F₂₅₄ | Chloroform : n-Propanol | 96 : 4 | Densitometer @ 220 nm |

Visualizations

The following workflow diagram illustrates the conventional process for this compound isolation and purification.

Caption: Workflow for conventional this compound isolation and purification.

References

Application Notes and Protocols: Determining the Cytotoxicity of Plaunotol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plaunotol, an acyclic diterpene alcohol derived from Croton sublyratus Kurz, is a gastroprotective agent used in the treatment of peptic ulcers. Its mechanism of action involves enhancing the gastric mucosal barrier, inhibiting Helicobacter pylori, and exhibiting anti-inflammatory properties. Recent studies have also highlighted its potential as an anticancer agent, demonstrating its ability to inhibit tumor angiogenesis, cell proliferation, and induce apoptosis in various cancer cell lines. This compound has been shown to induce apoptosis through the activation of caspase-8 and caspase-9 pathways.

This document provides a detailed protocol for assessing the cytotoxicity of this compound in a laboratory setting using common in vitro cell-based assays. The protocols outlined below are foundational and can be adapted for specific cell lines and experimental goals.

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data is crucial for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Effective Concentration Range (µM) | Exposure Time (hours) | Reference |

| DLD1 | Colon Cancer | Not Specified | Not Specified | 10, 20, 40 | 24, 48 | |

| HeLa | Cervical Cancer | MTT | 65.47 ± 6.39 | Not Specified | Not Specified | |

| HT-29 | Colon Cancer | MTT | 72.92 ± 5.73 | 50, 75 | Not Specified | |

| MCF-7 | Breast Cancer | MTT | 62.25 ± 9.15 | Not Specified | Not Specified | |

| KB | Oral Cancer | MTT | 80.90 ± 3.48 | Not Specified | Not Specified |

Experimental Protocols

Three common methods for assessing cytotoxicity are presented below: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake assays. The choice of assay depends on the specific research question, cell type, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

-

Selected cancer cell line (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity assay kit (commercially available)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

It is crucial to include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate for the time specified in the kit protocol (usually up to 30 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

-

Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting background and normalizing to the maximum LDH release.

-

Protocol 3: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

Neutral Red solution (e.g., 50 µg/mL in medium)

-

Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Neutral Red Incubation:

-

After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red to each well.

-

Incubate for 2-3 hours at 37°C.

-

-

Dye Removal and Fixation:

-

Remove the Neutral Red-containing medium and wash the cells with PBS.

-

-

Dye Solubilization:

-

Add 150 µL of the destain solution to each well.

-

Shake the plate for 10 minutes to extract the dye from the cells.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Application Notes and Protocols for Measuring Prostaglandin E2 Levels Following Plaunotol Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plaunotol, an acyclic diterpene alcohol derived from Croton sublyratus, is a gastroprotective agent utilized in the treatment of gastric ulcers.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the stimulation of gastric mucus and bicarbonate secretion, enhancement of gastric microcirculation, and inherent anti-inflammatory properties.[1] A key aspect of this compound's cytoprotective and anti-inflammatory activity is its ability to modulate the production of prostaglandins, particularly Prostaglandin E2 (PGE2).

PGE2 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in maintaining the integrity of the gastric mucosa and modulating inflammatory responses.[2] this compound and its primary metabolite have been shown to increase the synthesis of PGE2.[3][4] This is achieved through the activation of cellular phospholipase, which in turn releases arachidonic acid, the substrate for cyclooxygenase (COX) enzymes that produce prostaglandins. Notably, this compound does not directly affect the activity of COX enzymes but may stimulate the gene expression of both COX-1 and COX-2.

These application notes provide detailed protocols for the quantification of PGE2 levels in various biological samples following the administration of this compound. The subsequent sections include a summary of quantitative data from relevant studies, detailed experimental protocols for in vitro and in vivo sample analysis, and visualizations of the key signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of this compound on Prostaglandin E2 (PGE2) production as reported in preclinical studies.

Table 1: In Vitro Effects of this compound on PGE2 Production

| Cell Type | This compound Concentration | Fold Increase in PGE2 Production | Reference |

| 3T6 Fibroblasts | 10-100 µM | 2- to 4-fold |

Table 2: In Vivo Effects of this compound on PGE2 Levels in Gastric Tissue

| Animal Model | This compound Dosage | Outcome | Reference |

| Rats | 300 mg/kg (oral) | Significant increase in PGE2 production in gastric mucosa slices | |

| Rats with Ischemia-Reperfusion Injury | 100 mg/kg (oral) | Significant increase in PGE2 content in gastric tissues |

Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound stimulates the production of Prostaglandin E2.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of prostaglandin production by (2E,6Z,10E)-7-hydroxymethyl-3,11,15-trimethyl-2,6,10,14-++ +hexadecatetrae n-1-ol (this compound), a new anti-ulcer drug, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.10. Biochemical Analysis of Plasma and Gastric Mucosa for Prostaglandin E2 (PGE2), Histamine and cAMP [bio-protocol.org]

Troubleshooting & Optimization

Troubleshooting low solubility of Plaunotol in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Plaunotol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is an acyclic diterpene alcohol with the molecular formula C20H34O2.[1][2] Its poor solubility in water is due to its chemical structure. It is a lipophilic, oily compound with a long hydrocarbon chain and a high carbon-to-oxygen ratio, making it inherently hydrophobic.[1][3] While it is insoluble in water, it is soluble in organic solvents such as DMSO, alcohols, ethers, acetone, and benzene.[1]

Q2: I am starting an in vitro experiment. What is the recommended initial procedure for dissolving this compound?

A2: The standard initial procedure is to first prepare a concentrated stock solution in a 100% water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this compound. This stock solution can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced cytotoxicity or other artifacts in your experiment.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:

-

Lower the Stock Concentration: Reduce the concentration of your initial stock solution in DMSO. This will require a larger volume to be added to the aqueous medium, but the lower starting concentration can sometimes prevent immediate precipitation.

-

Optimize Final Solvent Concentration: While aiming for the lowest possible final DMSO concentration, ensure it is sufficient to maintain solubility. A slight increase, while remaining below toxic levels, might be necessary.

-

Use a Co-solvent System: Instead of 100% DMSO, try a mixture of solvents. For poorly soluble compounds, co-solvents like ethanol, propylene glycol, or polyethylene glycols can be mixed with water to improve the solvent's action.

-

Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then further dilute this intermediate solution into the final aqueous medium.

-

Gentle Warming and Mixing: Gently warming the aqueous medium to 37°C and vortexing or stirring while adding the this compound stock solution can help improve dissolution and prevent immediate precipitation.

Q4: Are there advanced methods to enhance the aqueous solubility of this compound for formulation development?

A4: Yes, several formulation strategies can significantly improve the aqueous solubility and dispersibility of this compound:

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which enhances the apparent water solubility of the guest molecule. Studies have shown that complexing this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) effectively increases its aqueous solubility and antibacterial activity.

-

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state. This can improve the dissolution rate by presenting the drug in an amorphous form and increasing its wettability.

-

Nanoformulations: Formulating this compound into nanoemulsions or microemulsions can improve its solubility and bioavailability. These are lipid-based systems where the oily drug is dispersed as tiny droplets in an aqueous phase, stabilized by surfactants.

Q5: What are the known mechanisms of action for this compound that I should consider when designing my experiments?

A5: this compound has several well-documented biological activities:

-

Gastroprotective and Anti-ulcer: It stimulates the production of mucus and bicarbonate in the stomach lining and enhances microcirculation, aiding in ulcer healing. It also stimulates the release of secretin, which inhibits postprandial gastrin release.

-

Antibacterial Activity: this compound exhibits bactericidal effects against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. Its mechanism is believed to involve disrupting the bacterial cell membrane, leading to increased permeability and cell lysis.

-

Anticancer Activity: this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, including colon cancer cell lines. The induction of apoptosis occurs through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of effector caspase-3.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H34O2 | |

| Molecular Weight | 306.49 g/mol | |

| Appearance | Light yellow oil | |

| Aqueous Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble in DMSO, alcohols, ethers, acetone, benzene | |

| LogP (XLogP3) | 5.4 |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

-

Objective: To dissolve this compound in a water-miscible organic solvent for subsequent dilution in aqueous media.

-

Materials:

-

This compound (solid or oil)

-

High-purity, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

-

-

Procedure:

-

Weigh the desired amount of this compound and place it in a sterile vial.

-

Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).

-

Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

-

If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.

-

Visually inspect the solution to ensure it is clear and free of any visible particles.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

-

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the principle of forming an inclusion complex to enhance the aqueous solubility of this compound.

-

Objective: To increase the apparent water solubility of this compound by complexation with HP-β-CD.

-

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water or desired aqueous buffer

-

Magnetic stirrer and stir bar

-

Freeze-dryer (lyophilizer)

-

-

Procedure (Kneading Method followed by Lyophilization):

-

Prepare an aqueous solution of HP-β-CD at the desired molar ratio (e.g., 1:1 this compound:HP-β-CD).

-

Separately, dissolve this compound in a minimal amount of a suitable alcohol (e.g., ethanol).

-

Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

-

Knead the resulting mixture into a paste and continue stirring until the solvent has evaporated.

-

Re-dissolve the resulting solid paste in a small amount of deionized water.

-

Freeze the aqueous solution (e.g., at -80°C).

-

Lyophilize the frozen sample until a dry powder (the inclusion complex) is obtained.

-

The resulting powder can be dissolved in an aqueous medium for experiments. The solubility should be determined and compared to that of the uncomplexed this compound.

-

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

References

How to prevent Plaunotol precipitation in experimental setups

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Plaunotol precipitation in experimental setups. Our goal is to ensure the successful application of this compound in your research by providing clear and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an acyclic diterpene alcohol derived from the plant Croton sublyratus.[1] It is primarily known for its gastroprotective and anti-ulcer properties. In research, it is often investigated for its potential antibacterial activity against Helicobacter pylori, as well as for its anti-inflammatory and cytoprotective effects.[2][3]

Q2: I'm observing precipitation after adding this compound to my aqueous buffer. What is the primary cause?

This compound is a hydrophobic molecule with poor water solubility.[4] Precipitation upon addition to aqueous solutions is a common issue and is typically caused by a phenomenon known as "solvent-shift" precipitation. This occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. The drastic change in solvent polarity causes this compound to come out of solution and form a precipitate.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Plaunototol stock solutions for in vitro experiments.[2] It is important to use anhydrous, high-purity DMSO to ensure maximum solubility.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v). Some studies have used a final DMSO concentration of 0.2% as a control. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q5: Can I use other solvents to dissolve this compound?

While DMSO is the most common, ethanol can also be used to dissolve this compound, although its solubility might be lower than in DMSO. If using ethanol, it is also critical to keep the final concentration in the aqueous medium low to avoid cellular stress or other experimental artifacts.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to preparing and using this compound solutions to avoid precipitation.

Step 1: Proper Stock Solution Preparation

A well-prepared stock solution is the foundation for preventing precipitation.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 306.49 g/mol .

-

Solvent Addition: In a sterile, amber glass vial or a polypropylene tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect the solution from light.

Step 2: Dilution into Aqueous Medium

The dilution step is critical to prevent solvent-shift precipitation.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

-

Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

-

Intermediate Dilution (Recommended): To minimize the solvent shock, perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, first dilute your 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed medium to reach the desired final concentration.

-

Mixing: Immediately after adding the this compound solution, mix the solution gently but thoroughly by swirling or inverting the container. Avoid vigorous vortexing of the final solution, as this can sometimes promote precipitation.

-

Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitate. If possible, examine a small aliquot under a microscope.

Experimental Workflow for Preparing this compound Working Solutions

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. In-vitro and in-vivo antibacterial activity of this compound, a cytoprotective antiulcer agent, against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, characterization, and antibacterial activity of this compound and plaunoi extracts complexed with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Plaunotol vs. Sucralfate: A Comparative Analysis of Cytoprotective Mechanisms

In the landscape of gastroprotective agents, plaunotol and sucralfate stand out for their distinct mechanisms of action that do not rely on the inhibition of gastric acid secretion. This guide provides a detailed comparison of their cytoprotective properties, supported by experimental data, for researchers, scientists, and drug development professionals.

Core Cytoprotective Mechanisms

Both this compound and sucralfate enhance the mucosal defense system through multiple pathways, including the stimulation of prostaglandin synthesis, enhancement of the mucus barrier, and other unique actions. A summary of their primary mechanisms is presented below.

| Mechanism | This compound | Sucralfate |

| Primary Action | Stimulation of endogenous protective factors | Formation of a physical barrier over ulcer sites[1] |

| Prostaglandin Synthesis | Increases prostaglandin E2 (PGE2) and I2 (PGI2) production by activating cellular phospholipase[2][3][4] | Stimulates endogenous synthesis and release of PGE2[5] |

| Mucus Secretion | Increases the volume and specifically the acidic mucin fraction of gastric juice | Stimulates mucus and bicarbonate secretion |

| Gastric Mucosal Blood Flow | No direct effect on gastric mucosal blood flow has been consistently demonstrated | Increases gastric mucosal blood flow in a dose-dependent manner |

| Interaction with Growth Factors | Not a primary mechanism | Binds to epidermal growth factor (EGF) and fibroblast growth factor (FGF), concentrating them at the ulcer site |

| Antibacterial Activity | Exhibits bactericidal effects against Helicobacter pylori | Minimal direct antibacterial activity |

| Additional Mechanisms | Inhibits neutrophil activation | Adsorbs pepsin and bile salts |

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of this compound and sucralfate in the same experimental models are limited in the available literature. However, data from individual studies provide insights into their respective efficacies.

Prostaglandin E2 (PGE2) Synthesis

| Drug | Model | Dosage | Result | Reference |

| This compound | Cultured 3T6 fibroblasts | 10-100 µM | 2- to 4-fold increase in PGE2 production | |

| Rat gastric mucosa slices (oral admin) | 300 mg/kg | Significant increase in PGE2 production | ||

| Sucralfate | Rat gastric mucosa | 200, 400, 800 mg/kg | Increased luminal PGE2 levels | |

| Human gastric mucosa | 1.0 g qid | Increased mucosal biosynthesis and luminal release of PGE2 |

Gastric Mucus Production

| Drug | Model | Dosage | Result | Reference |

| This compound | 25 patients with atrophic gastritis | 3 months treatment | Significant increase in total gastric juice volume (7.8mL to 10.7mL) and a significant increase in the acidic mucin fraction | |

| Sucralfate | Rhesus monkeys | 50 mg/kg/day | Increased gastric soluble mucus concentration | |

| Pig gastric mucus (in vitro) | 1.0 x 10-3 M | 68% reduction in mucus permeability to H+ ions and increased viscosity |

Gastric Mucosal Blood Flow

| Drug | Model | Dosage | Result | Reference |

| Sucralfate | Rats | 25-400 mg | Dose-dependent increase in gastric mucosal blood flow |

Signaling Pathways and Mechanisms of Action

This compound's Stimulation of Prostaglandin Synthesis

This compound enhances the production of protective prostaglandins by activating cellular phospholipase, which in turn releases arachidonic acid, the precursor for prostaglandin synthesis.

Sucralfate's Multifaceted Cytoprotective Actions

Sucralfate's mechanism is more complex, involving both a direct physical barrier and the stimulation of multiple mucosal defense pathways.

Experimental Protocols

Measurement of Prostaglandin E2 in Gastric Mucosa (ELISA)

-

Tissue Homogenization: Gastric mucosal samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline with a cyclooxygenase inhibitor like indomethacin to prevent ex vivo prostaglandin synthesis).

-

Extraction: Prostaglandins are extracted from the homogenate using an organic solvent such as ethyl acetate.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for PGE2 is used.

-

Standards and extracted samples are added to the wells, followed by the addition of a biotinylated PGE2 conjugate and a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The plate is incubated to allow for competitive binding.

-

After washing, a substrate solution is added, and the color development is stopped with a stop solution.

-

The absorbance is measured at 450 nm using a microplate reader.

-

PGE2 concentration in the samples is determined by comparison with the standard curve.

-

Histological Staining of Gastric Mucus (Alcian Blue)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded gastric tissue sections are deparaffinized and rehydrated.

-

Staining:

-

Sections are incubated in a 3% acetic acid solution.

-

The slides are then stained with a 1% Alcian blue solution (pH 2.5) for 30 minutes. This pH is optimal for staining both sulfated and carboxylated acid mucopolysaccharides.

-

The slides are washed in running tap water and rinsed in distilled water.

-

-

Counterstaining: Nuclei are counterstained with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous mounting medium.

-

Analysis: Acidic mucins will appear blue, while the nuclei will be red and the cytoplasm pale pink. The thickness and intensity of the blue staining can be quantified using image analysis software.

Assessment of Helicobacter pylori Bactericidal Activity (In Vitro Killing Assay)

-

H. pylori Culture: H. pylori strains are cultured in a suitable liquid medium (e.g., Brucella broth with fetal bovine serum) under microaerophilic conditions.

-

Drug Exposure: The bacterial suspension is incubated with varying concentrations of this compound (or other test agents) at 37°C.

-

Viability Assessment:

-

At specific time points (e.g., 0, 30, 60, 120 minutes), aliquots of the culture are taken.

-

Serial dilutions are plated on agar plates (e.g., Columbia agar with 5% horse blood).

-

The plates are incubated for 3-5 days under microaerophilic conditions.

-

-

Quantification: The number of colony-forming units (CFU) is counted to determine the reduction in bacterial viability compared to the control (no drug). A significant reduction in CFU indicates bactericidal activity.

Conclusion

This compound and sucralfate are both effective cytoprotective agents with distinct but overlapping mechanisms of action. This compound's primary strengths lie in its stimulation of prostaglandin and acidic mucus production, as well as its unique bactericidal activity against H. pylori. Sucralfate's main mechanism is the formation of a physical barrier at the ulcer site, which is complemented by its ability to stimulate endogenous protective factors like prostaglandins, mucus, and growth factors, and to increase mucosal blood flow. The choice between these agents may depend on the specific clinical scenario and the desired therapeutic endpoint. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative potencies in various cytoprotective parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses interleukin-8 secretion induced by Helicobacter pylori: therapeutic effect of this compound on H. pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of sucralfate on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Plaunotol and Misoprostol in the Prevention of NSAID-Induced Ulcers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two gastroprotective agents, plaunotol and misoprostol, in the prevention of ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). While misoprostol is a well-established synthetic prostaglandin E1 analog with extensive clinical data, this compound, a cytoprotective agent, has demonstrated promising gastroprotective effects, primarily in preclinical studies, through distinct and multifaceted mechanisms.

Executive Summary

Data Presentation: Efficacy in Preventing NSAID-Induced Ulcers

The following tables summarize the quantitative data from key clinical trials on misoprostol for the prevention of NSAID-induced ulcers. No direct comparative human clinical trial data for this compound in this specific indication was identified.

Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers (Human Clinical Trials)

| Study | Dosage of Misoprostol | Duration | Incidence of Gastric Ulcer (Misoprostol) | Incidence of Gastric Ulcer (Placebo) |

| Graham et al. (1988)[1] | 100 mcg q.i.d. | 3 months | 5.6% | 21.7% |

| Graham et al. (1988)[1] | 200 mcg q.i.d. | 3 months | 1.4% | 21.7% |

| Raskin et al. (1995)[2] | 200 mcg b.i.d. | 12 weeks | 8.1% | 15.7% |

| Raskin et al. (1995)[2] | 200 mcg t.i.d. | 12 weeks | 3.9% | 15.7% |

| Raskin et al. (1995)[2] | 200 mcg q.i.d. | 12 weeks | 4.0% | 15.7% |

| Bolten et al. (1994) | 600-800 mcg/day | 12 months | 12.5% | 28.9% |

Table 2: Efficacy of Misoprostol in Preventing NSAID-Induced Duodenal Ulcers (Human Clinical Trials)

| Study | Dosage of Misoprostol | Duration | Incidence of Duodenal Ulcer (Misoprostol) | Incidence of Duodenal Ulcer (Placebo) |

| Raskin et al. (1995) | 200 mcg b.i.d. | 12 weeks | 2.6% | 7.5% |

| Raskin et al. (1995) | 200 mcg t.i.d. | 12 weeks | 3.3% | 7.5% |

| Raskin et al. (1995) | 200 mcg q.i.d. | 12 weeks | 1.4% | 7.5% |

Table 3: Preclinical Efficacy of this compound in Preventing NSAID-Induced Gastric Injury (Animal Studies)

| Study | Animal Model | NSAID Used | This compound Dosage | Outcome |

| Suwa et al. (1999) | Rats | Indomethacin | 100 mg/kg, p.o. | Significantly inhibited gastric mucosal injury and neutrophil infiltration. |

Experimental Protocols

Misoprostol Clinical Trial Protocol (Adapted from Graham et al., 1988)

-

Study Design: Multicenter, double-blind, placebo-controlled trial.

-

Participants: 420 patients with osteoarthritis receiving chronic NSAID therapy (ibuprofen, piroxicam, or naproxen) and experiencing NSAID-associated abdominal pain.

-

Intervention: Patients were randomized to receive misoprostol (100 mcg or 200 mcg) or placebo, administered four times daily (q.i.d.) for 3 months, concurrently with their NSAID treatment.

-

Endpoint Assessment: Endoscopy was performed at baseline and at 1, 2, and 3 months of treatment. The primary endpoint was the development of a gastric ulcer, defined as a mucosal break of at least 0.3 cm in diameter.

This compound Preclinical Study Protocol (Adapted from Suwa et al., 1999)

-

Study Design: In vivo animal study.

-

Animals: Male Wistar rats.

-

Intervention: this compound (100 mg/kg) was administered orally (p.o.). Indomethacin (30 mg/kg, p.o.) was used to induce gastric mucosal injury.

-

Endpoint Assessment: Gastric mucosal injury was assessed macroscopically to determine the ulcer index. Gastric tissue was also analyzed for neutrophil accumulation (myeloperoxidase activity). In vitro studies were conducted on human neutrophils and monocytes to assess the effect of this compound on neutrophil activation, including elastase release, superoxide production, intracellular calcium concentration, and expression of adhesion molecules.

Signaling Pathways and Mechanisms of Action

This compound's Multifaceted Gastroprotective Mechanism

This compound's protective effects against gastric mucosal injury are mediated through several interconnected pathways. It enhances the defensive mechanisms of the gastric mucosa while also mitigating inflammatory responses.

Caption: this compound's gastroprotective signaling pathways.

Misoprostol's Prostaglandin Replacement Mechanism

Misoprostol, as a synthetic analog of prostaglandin E1, directly counteracts the prostaglandin deficiency induced by NSAIDs, which is a primary cause of mucosal injury.

References

- 1. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Misoprostol dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating Anti-Cancer Effects in Xenograft Models: A Comparative Analysis of Plaunotol and Standard Chemotherapeutics

For Immediate Release

This guide provides a comparative analysis of the anti-cancer effects of Plaunotol and its structural analog, Geranylgeraniol, against standard chemotherapeutic agents—5-Fluorouracil, Cisplatin, and Tamoxifen—in preclinical xenograft models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' potential in oncology research.

While in vitro studies have demonstrated the anti-proliferative and apoptotic effects of this compound on various cancer cell lines, including cervical (HeLa), colon (HT-29, DLD1), breast (MCF-7), and others, publicly available data from in vivo xenograft studies are limited.[1] this compound has been shown to induce apoptosis through the activation of caspase-8 and caspase-9 pathways.[2][3] Given the structural similarity and shared mechanisms of inducing apoptosis, data from xenograft studies involving Geranylgeraniol (GGOH) are included in this guide as a surrogate to provide a preliminary in vivo comparative context.

Comparative Efficacy in Xenograft Models

The following tables summarize the anti-tumor activity of Geranylgeraniol and standard chemotherapeutic agents in various human cancer xenograft models.

| Compound | Cancer Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Geraniol (structurally similar to this compound) | TC-118 (Human Colon) | Swiss nu/nu mice | 150 mg/kg | ~26% (alone) | [4] |

| 5-Fluorouracil | HT-29 (Human Colon) | SCID mice | Not specified | Significant reduction in tumor weight | [5] |

| 5-Fluorouracil | SW620 (Human Colon) | Nude mice | Weekly intratumoral injections for 4 weeks | 86.30% | |

| Cisplatin | HeLa (Human Cervical) | Nude mice | Not specified | Significant reduction in mean tumor weight | |

| Tamoxifen | MCF-7 (Human Breast) | Nude mice | 2.5 mg slow-release pellet | Significant slowing of tumor growth rate |

Table 1: Single Agent Anti-Tumor Activity in Xenograft Models

| Combination Therapy | Cancer Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Geraniol + 5-Fluorouracil | TC-118 (Human Colon) | Swiss nu/nu mice | 150 mg/kg (Geraniol) + 20 mg/kg (5-FU) | ~53% | |

| FdUMP (5-FU pro-drug) + 5-FU | HT-29 (Human Colon) | CD-1 athymic mice | 40 mg/kg/day x 5 (FdUMP) + 25 mg/kg/day x 5 (5-FU) | ~64% (T/C value = 36%) | |

| Methylselenocysteine + Tamoxifen | MCF-7 (Human Breast) | Ovariectomized nude mice | Not specified | Synergistic inhibition of tumor growth |

Table 2: Combination Therapy in Xenograft Models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines typical protocols for establishing and utilizing xenograft models for anti-cancer drug evaluation.

General Xenograft Model Establishment

-

Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa, MCF-7) are cultured in appropriate media and conditions until they reach the desired confluence.

-

Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice, are typically used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 10^7 cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into control and treatment groups.

Treatment Administration

-

This compound/Geranylgeraniol: Administration routes and dosages in published studies vary. For Geraniol, oral or intraperitoneal administration has been used.

-

5-Fluorouracil: Typically administered intraperitoneally (i.p.) or intravenously (i.v.).

-

Cisplatin: Commonly administered via intraperitoneal (i.p.) injection.

-

Tamoxifen: Often administered orally or via subcutaneous implantation of slow-release pellets.

Endpoint Analysis

-

Tumor Volume and Weight: Primary endpoints are the measurement of tumor volume throughout the study and tumor weight at the end of the study.

-

Immunohistochemistry: Tumor tissues are collected, sectioned, and stained for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31).

-

Western Blot Analysis: Protein expression levels of key signaling molecules in the tumor tissue are analyzed to elucidate the mechanism of action.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these anti-cancer agents is critical for targeted drug development.

This compound and Geranylgeraniol

This compound and its analog Geranylgeraniol induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3. Geranylgeraniol has also been shown to down-regulate the anti-apoptotic protein Bcl-xL. Furthermore, these compounds are known to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.

References

- 1. thaiscience.info [thaiscience.info]

- 2. This compound and geranylgeraniol induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Geraniol, a component of plant essential oils, modulates DNA synthesis and potentiates 5-fluorouracil efficacy on human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of 5-fluorouracil on human HT29 colon cancer cells grown in SCID mice: mitosis, apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

A Head-to-Head Comparison of Plaunotol and Gefarnate in Ulcer Healing

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Plaunotol and Gefarnate, two gastroprotective agents utilized in the management of peptic ulcers. The following sections detail their mechanisms of action, present available quantitative data from experimental and clinical studies, and outline the methodologies of key cited experiments.

Overview and Mechanism of Action

Both this compound and Gefarnate are cytoprotective agents that enhance the mucosal defense mechanisms of the stomach, rather than inhibiting gastric acid secretion. However, their specific molecular pathways and additional properties exhibit notable differences.

This compound , an acyclic diterpene alcohol derived from Croton sublyratus Kurz, possesses a multifaceted mechanism of action. It stimulates the production of mucus and bicarbonate, crucial components of the gastric mucosal barrier.[1] Furthermore, this compound enhances gastric mucosal blood flow, ensuring adequate oxygen and nutrient supply for tissue repair.[1] A key feature of this compound is its direct antibacterial activity against Helicobacter pylori, a primary causative factor in peptic ulcer disease.[1][2] It is believed to disrupt the bacterial cell membrane.[1] this compound also exhibits anti-inflammatory properties, further contributing to a favorable environment for ulcer healing.

Gefarnate , a synthetic analogue of a natural diterpene, primarily functions by strengthening the gastric mucosal barrier. It stimulates the synthesis and secretion of gastric mucus and bicarbonate. Additionally, Gefarnate promotes the production of endogenous prostaglandins, which play a vital role in mucosal protection and repair.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and Gefarnate.

Quantitative Data Presentation

Table 1: In-Vitro Antibacterial Activity against Helicobacter pylori

| Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| This compound | 6.25 | 12.5 |

| Gefarnate | >100 | >100 |

| Benexate | >100 | >100 |

| Sofalcone | 50 | 100 |

| Teprenone | >100 | >100 |

| Cetraxate | >100 | >100 |

| Source: In-vitro and in-vivo antibacterial activity of this compound, a cytoprotective antiulcer agent, against Helicobacter pylori. |

Table 2: Clinical Efficacy in Ulcer Healing (from separate studies)

| Drug | Study Population | Dosage | Duration | Healing Rate |

| Gefarnate | Men with chronic gastric ulcer | 600 mg daily | 3 months - 1 year | ~90.9% (10 out of 11 patients showed persistent healing) |

| This compound | Patients with peptic ulcer disease | 240 mg/day (in combination with omeprazole) | 6-8 weeks | No significant difference in ulcer healing compared to omeprazole alone. |

| Note: The data for this compound and Gefarnate are from different studies and are not directly comparable. |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In-Vitro Antibacterial Activity against H. pylori

Objective: To compare the in-vitro activity of this compound against H. pylori with other cytoprotective antiulcer agents, including Gefarnate.

Methodology:

-

Bacterial Strains: A standard strain (NCTC 11637) and 14 clinical isolates of H. pylori were used.

-

Method: The agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: A series of agar plates containing twofold dilutions of each drug were prepared. The bacterial strains were then inoculated onto these plates.

-

Incubation: The plates were incubated under microaerophilic conditions.

-

MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited the visible growth of the bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Clinical Trial of Gefarnate in Chronic Gastric Ulcer

Objective: To evaluate the efficacy of Gefarnate in the long-term treatment of chronic gastric ulcer.

Methodology:

-

Study Design: A long-term controlled therapeutic trial.

-

Participants: 32 patients with chronic gastric ulcer.

-

Intervention: Patients were administered 600 mg of Gefarnate daily. A control group received a dummy treatment.

-